![molecular formula C12H18N2O2Si B11742363 1-[diethoxy(1H-pyrrol-1-yl)silyl]-1H-pyrrole](/img/structure/B11742363.png)
1-[diethoxy(1H-pyrrol-1-yl)silyl]-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Diethoxy(1H-pyrrol-1-yl)silyl]-1H-pyrrole is a compound that features a pyrrole ring bonded to a silicon atom, which is further bonded to two ethoxy groups. This compound is part of the broader class of organosilicon compounds, which are known for their diverse applications in various fields such as materials science, organic synthesis, and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[diethoxy(1H-pyrrol-1-yl)silyl]-1H-pyrrole typically involves the reaction of pyrrole with a silicon-containing reagent. One common method is the hydrosilylation of pyrrole using diethoxysilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-[Diethoxy(1H-pyrrol-1-yl)silyl]-1H-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the ethoxy groups.
Major Products Formed
The major products formed from these reactions include silanol, silane, and various substituted pyrrole derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[Diethoxy(1H-pyrrol-1-yl)silyl]-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Industry: The compound is used in the production of advanced materials such as silicon-based polymers and coatings.
Mécanisme D'action
The mechanism by which 1-[diethoxy(1H-pyrrol-1-yl)silyl]-1H-pyrrole exerts its effects is largely dependent on its ability to interact with various molecular targets. The silicon atom in the compound can form strong bonds with other elements, facilitating the formation of stable complexes. These interactions can influence various biochemical pathways, making the compound useful in a range of applications from catalysis to drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[Diethoxy(1H-pyrrol-1-yl)silyl]-1H-pyrrole: can be compared with other organosilicon compounds such as:
Uniqueness
What sets this compound apart from similar compounds is its specific combination of the pyrrole ring and the diethoxysilyl group. This unique structure imparts distinct chemical and physical properties, making it particularly useful in specialized applications such as advanced material synthesis and biomedical research.
Propriétés
Formule moléculaire |
C12H18N2O2Si |
|---|---|
Poids moléculaire |
250.37 g/mol |
Nom IUPAC |
diethoxy-di(pyrrol-1-yl)silane |
InChI |
InChI=1S/C12H18N2O2Si/c1-3-15-17(16-4-2,13-9-5-6-10-13)14-11-7-8-12-14/h5-12H,3-4H2,1-2H3 |
Clé InChI |
WMDAOIBPNQHLIM-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](N1C=CC=C1)(N2C=CC=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


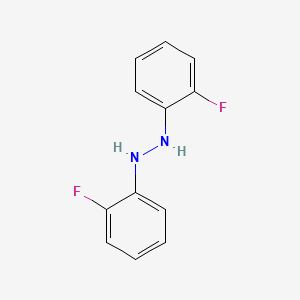
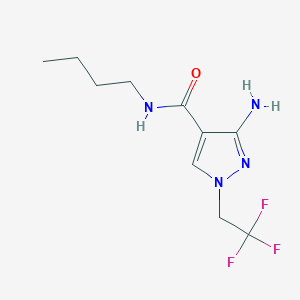
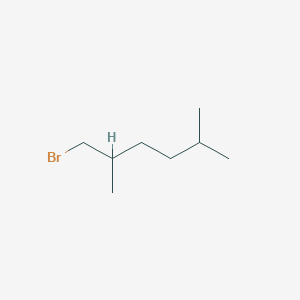

![2-{[(5-Methylfuran-2-yl)methylidene]amino}-5-phenylfuran-3-carbonitrile](/img/structure/B11742293.png)
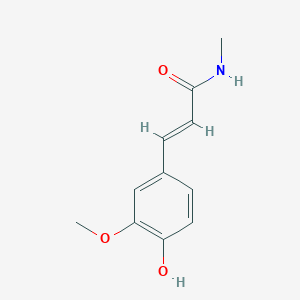

![N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11742299.png)
![3-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11742304.png)
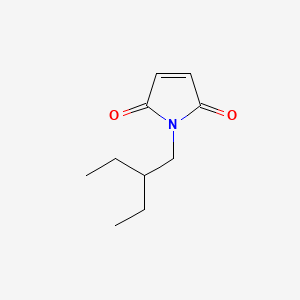
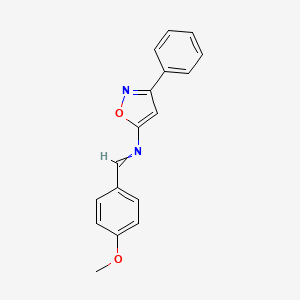
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11742325.png)
![3-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11742333.png)
![1-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11742338.png)
